Morpholine-4-carboxamidine hemisulfate
Overview
Description
Morpholine-4-carboxamidine hemisulfate, also known as MES (2-(N-methylamino) ethanesulfonate), is a commonly used buffer and ionic surfactant. It appears as a white crystalline powder and is soluble in water but insoluble in non-polar solvents. This compound is known for its buffering capacity between pH 6.0 and 8.0 and its thermal stability, making it suitable for use under higher temperature conditions .
Preparation Methods
The preparation of Morpholine-4-carboxamidine hemisulfate involves several steps:
Reaction of Morpholine with Methylamine: Morpholine reacts with methylamine to generate morpholine-4-formamidine.
Reaction with Ethanesulfonic Acid: The morpholine-4-formamidine then reacts with ethanesulfonic acid to form morpholine-4-formamidine sulfonate.
Chemical Reactions Analysis
Morpholine-4-carboxamidine hemisulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Morpholine-4-carboxamidine hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and processes.
Biology: It serves as a buffer in biochemical and molecular biology experiments, particularly those sensitive to high pH environments.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used as an ionic surfactant in detergents, synthetic media, and stabilizers
Mechanism of Action
The mechanism of action of Morpholine-4-carboxamidine hemisulfate involves its role as a buffer and ionic surfactant. It helps maintain a stable pH in various chemical and biological systems, which is crucial for the proper functioning of enzymes and other biochemical processes. The molecular targets and pathways involved include interactions with hydrogen ions and other charged species in solution .
Comparison with Similar Compounds
Morpholine-4-carboxamidine hemisulfate can be compared with other similar compounds such as:
Morpholine-4-carboxamidine hydrobromide: Similar in structure but differs in the counterion (hydrobromide instead of hemisulfate).
N-Formamidinomorpholine sulfate: Another related compound with similar buffering and surfactant properties.
The uniqueness of this compound lies in its specific buffering range, thermal stability, and solubility properties, making it particularly suitable for certain applications .
Properties
IUPAC Name |
morpholine-4-carboximidamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11N3O.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPXFDGHJDIRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17238-66-3 (Parent) | |
Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60169268 | |
Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-55-0 | |
Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(morpholine-4-carboximidamide); sulfuric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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